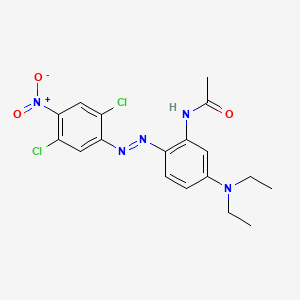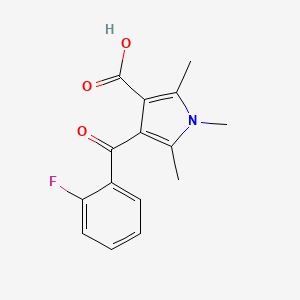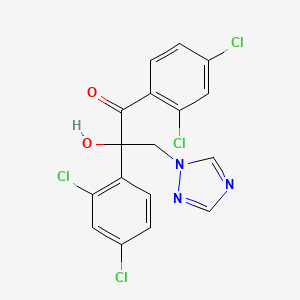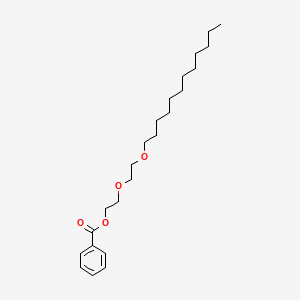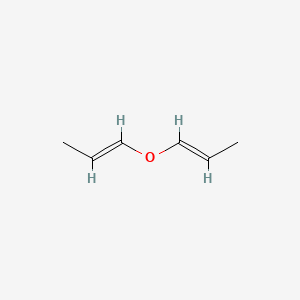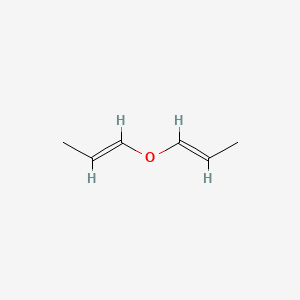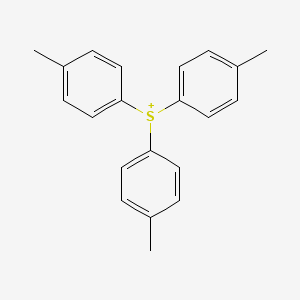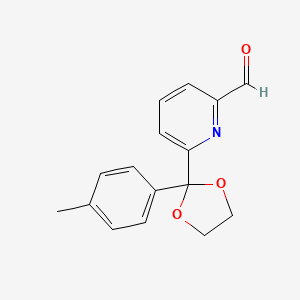
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a carbaldehyde group and a dioxolane ring attached to a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde typically involves the formation of the dioxolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with 2-pyridinecarboxaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid: An oxidized derivative with different chemical properties.
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol:
2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine: A compound lacking the aldehyde group, which may exhibit different reactivity and applications.
Uniqueness
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group, which confer specific reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
87848-97-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-13(8-6-12)16(19-9-10-20-16)15-4-2-3-14(11-18)17-15/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
NZHAUOLVIWXXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(OCCO2)C3=CC=CC(=N3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
